

# Starting materials for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene synthesis

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## Compound of Interest

Compound Name: 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

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## Synthesis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**, a key intermediate in various organic syntheses. The primary and most established synthetic route involves a two-step process: the selective bromination of p-cresol to yield 2-bromo-4-methylphenol, followed by the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This document details the experimental protocols for these key steps, presents quantitative data in a structured format, and illustrates the synthetic pathway.

## Core Synthetic Pathway

The synthesis commences with the electrophilic aromatic substitution of p-cresol. Bromine is introduced at the position ortho to the hydroxyl group, which is a strongly activating and ortho-, para-directing substituent. The subsequent step involves the protection of the acidic phenolic proton to prevent unwanted side reactions in further synthetic transformations. The methoxymethyl (MOM) group is a suitable protecting group due to its stability in a wide range of non-acidic conditions and its relative ease of cleavage.

## Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product, compiled from various cited experimental procedures.

Table 1: Physicochemical Properties of Key Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Physical Form
p-Cresol	106-44-5	C <sub>7</sub> H <sub>8</sub> O	108.14	Colorless to yellowish solid or liquid
2-Bromo-4-methylphenol	6627-55-0	C <sub>7</sub> H <sub>7</sub> BrO	187.03	Solid
2-Bromo-1-(methoxymethoxy)-4-methylbenzene	104750-60-9	C <sub>9</sub> H <sub>11</sub> BrO <sub>2</sub>	231.09	Not specified

Table 2: Summary of Reaction Conditions and Yields for the Synthesis of 2-Bromo-4-methylphenol

Molar Ratio (p-cresol:Br <sub>2</sub> )	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)	Reference
1:1.05	Dichloromethane	-5 to 5	7.5	>99	>98	[1]
1:1.05	Chloroform	0 to 5	7	>99	>98	[1]
1:0.98	Dichloroethane	-10 to -5	Not specified	Not specified	~95	[2][3]
1:1.03	Chlorobenzene	Room Temperature	Not specified	90-95	99	[4]

Table 3: Reagents for Methoxymethylation of 2-Bromo-4-methylphenol

Reagent	Molar Equivalence	Purpose
2-Bromo-4-methylphenol	1.0	Substrate
Chloromethyl methyl ether (MOM-Cl)	1.5	Protecting agent
Diisopropylethylamine (DIPEA)	1.25 - 4.0	Base
Dichloromethane (DCM)	-	Solvent

## Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**.

### Step 1: Synthesis of 2-Bromo-4-methylphenol from p-Cresol

This protocol is based on a common procedure for the selective bromination of phenols.[1]

## Materials:

- p-Cresol (1.00 mol, 108.14 g)
- Bromine (1.05 mol, 167.8 g or 53.7 mL)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Chloroform ( $\text{CHCl}_3$ )
- Water
- Aqueous sodium bicarbonate solution

## Equipment:

- Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet to a scrubbing solution (e.g., sodium thiosulfate).
- Cooling bath (ice-salt or other suitable coolant).

## Procedure:

- In a four-necked flask, dissolve p-cresol (1.00 mol) in the chosen solvent (e.g., 250 mL of dichloromethane).
- Cool the solution to a temperature between  $-5\text{ }^{\circ}\text{C}$  and  $5\text{ }^{\circ}\text{C}$  using a cooling bath.[\[1\]](#)
- In a dropping funnel, prepare a solution of bromine (1.05 mol) in the same solvent (e.g., 150 mL of dichloromethane).
- Add the bromine solution dropwise to the stirred p-cresol solution over a period of approximately 7-8 hours, maintaining the reaction temperature within the specified range.[\[1\]](#)
- After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour to ensure the reaction goes to completion.
- Slowly add water (e.g., 200 mL) to the reaction flask to quench the reaction and dissolve the hydrogen bromide formed.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and then with an aqueous sodium bicarbonate solution until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent by rotary evaporation under reduced pressure to yield the crude 2-bromo-4-methylphenol. The product can be further purified by distillation under reduced pressure.<sup>[4]</sup>

## Step 2: Synthesis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

This protocol is a generalized procedure for the methoxymethylation of phenols, adapted for 2-bromo-4-methylphenol.<sup>[5]</sup>

Materials:

- 2-Bromo-4-methylphenol (1.0 eq.)
- Chloromethyl methyl ether (MOM-Cl) (1.5 eq.)
- N,N-Diisopropylethylamine (DIPEA) (1.25 - 4.0 eq.)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine

Equipment:

- Oven-dried round-bottom flask with a magnetic stir bar.
- Inert atmosphere setup (e.g., nitrogen or argon).
- Syringes and needles.

## Procedure:

- In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-4-methylphenol (1.0 eq.) in anhydrous dichloromethane.
- Add N,N-Diisopropylethylamine (DIPEA) (1.25 - 4.0 eq.) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add chloromethyl methyl ether (MOM-Cl) (1.5 eq.) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- The crude **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** can be purified by column chromatography on silica gel.

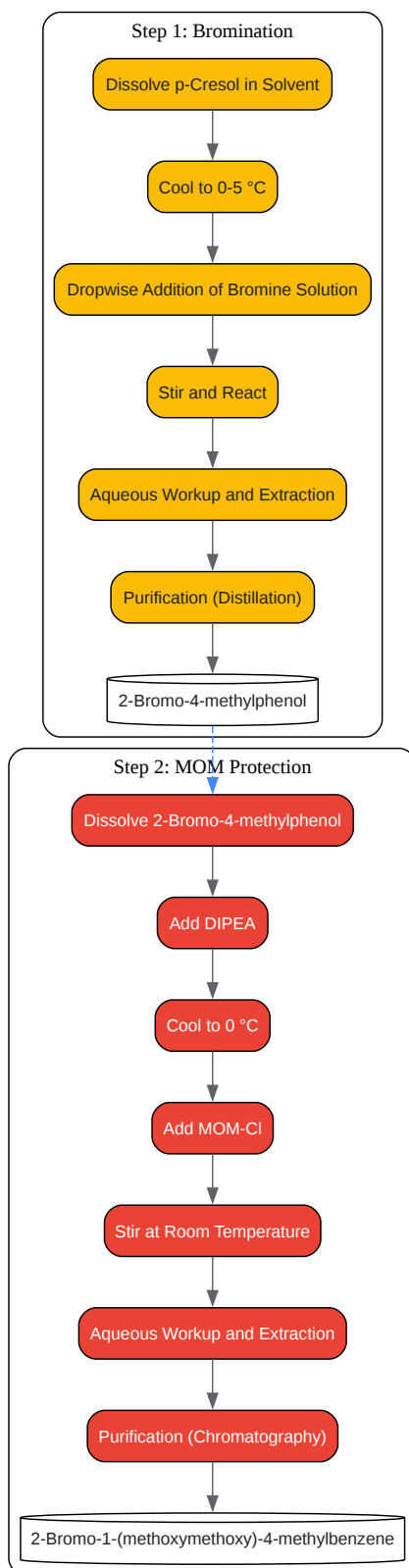
## Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow for the synthesis of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**.



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Caption: Synthetic pathway for **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**.



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Caption: Experimental workflow for the synthesis of the target compound.

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